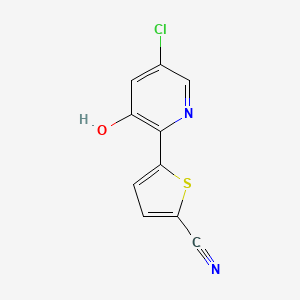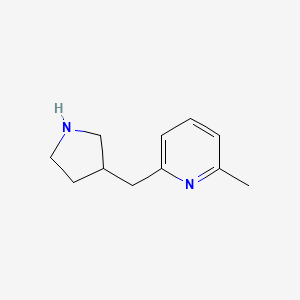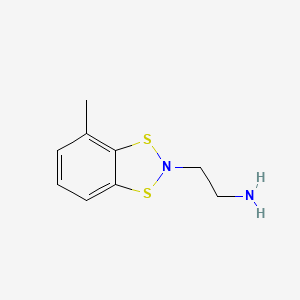
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane is an organoboron compound known for its stability, low toxicity, and high reactivity. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane typically involves the reaction of 3-methylnaphthalene-2-boronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is carried out under reflux conditions to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted boronate esters.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Utilized in the synthesis of anticancer and antimicrobial agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with the target molecule. This complex formation facilitates various chemical transformations, such as cross-coupling reactions, by stabilizing the transition state and lowering the activation energy .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 2-Naphthylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane is unique due to its high stability and reactivity, making it an ideal candidate for various chemical transformations. Its structural features, such as the presence of a naphthalene ring, enhance its ability to participate in π-π interactions, which are crucial in many organic synthesis applications .
Properties
Molecular Formula |
C17H21BO2 |
|---|---|
Molecular Weight |
268.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H21BO2/c1-12-10-13-8-6-7-9-14(13)11-15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 |
InChI Key |
IKZJADJCKLTIJR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13253681.png)
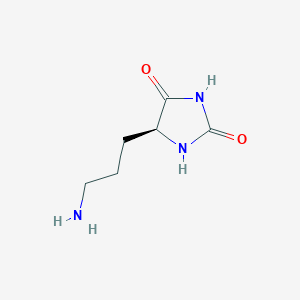
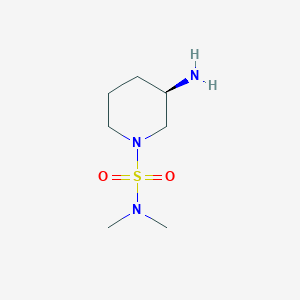
![2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253697.png)

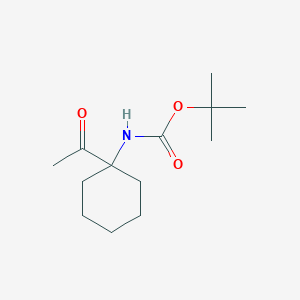
![2-[(Cyclopropylamino)methyl]-6-ethoxyphenol](/img/structure/B13253718.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13253724.png)
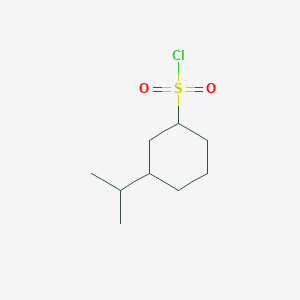
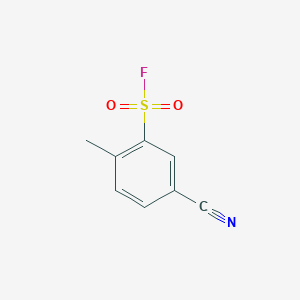
![1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13253738.png)
